molecular formula C11H11Cl2NO B13213201 1-(3,4-Dichlorophenyl)piperidin-2-one

1-(3,4-Dichlorophenyl)piperidin-2-one

Cat. No.: B13213201
M. Wt: 244.11 g/mol
InChI Key: QPJOFJUJAGCJMT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. The presence of the 3,4-dichlorophenyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)piperidin-2-one typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinone. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation step. The use of high-pressure reactors and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced piperidinone derivatives.

    Substitution: Substituted piperidinone derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function and behavior.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)piperidin-2-one can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenyl)piperidin-2-one: Similar structure but different substitution pattern on the phenyl ring.

    1-(3,4-Difluorophenyl)piperidin-2-one: Fluorine atoms instead of chlorine atoms on the phenyl ring.

    1-(3,4-Dichlorophenyl)piperidin-4-one: Different position of the carbonyl group on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11Cl2NO/c12-9-5-4-8(7-10(9)13)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2

InChI Key

QPJOFJUJAGCJMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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